![molecular formula C18H26N4S B5819602 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are often implicated in the development of various types of cancer. By inhibiting BTK, 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole disrupts the B-cell receptor signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole is its lack of selectivity for BTK over other kinases, which may lead to off-target effects. Another limitation is the potential for resistance to develop, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for the development of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole. One direction is the evaluation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, the development of more selective BTK inhibitors may improve the specificity and efficacy of this class of compounds. Finally, the investigation of the role of BTK in other diseases, such as autoimmune disorders, may lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-tert-butylbenzyl chloride with sodium thiomethoxide to form the thioether intermediate. This intermediate is then reacted with cyclohexylamine and sodium azide to form the tetrazole ring. The final step involves the removal of the protecting group to obtain 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole in high yield and purity.
Applications De Recherche Scientifique
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been studied in preclinical models of lymphoma, leukemia, multiple myeloma, and solid tumors. It has also been shown to synergize with other anticancer agents, such as proteasome inhibitors and BCL-2 inhibitors.
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-18(2,3)15-11-9-14(10-12-15)13-23-17-19-20-21-22(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRYUZGOGGPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)
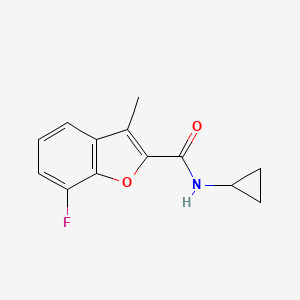
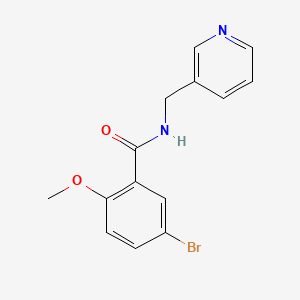
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)

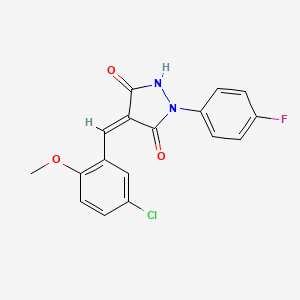
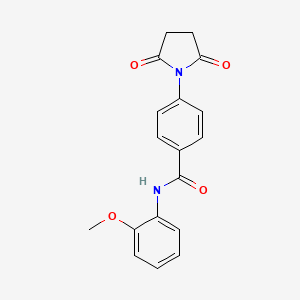
![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
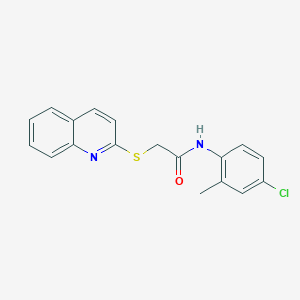
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)